2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
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Overview
Description
2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound that features a unique combination of pyridine, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazolo[5,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-d]pyrimidine ring.
Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-3-yloxy group is introduced onto the thiazolo[5,4-d]pyrimidine core.
Formation of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their diverse biological activities, including antimicrobial and antifibrotic properties.
Thiazole Derivatives: Exhibiting a wide range of biological activities, including antifungal and antibacterial properties.
Uniqueness
2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is unique due to its specific combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
918880-38-3 |
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Molecular Formula |
C17H9N5OS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-pyridin-3-yloxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C17H9N5OS/c18-7-12-6-11(16-22-14-9-20-10-21-17(14)24-16)3-4-15(12)23-13-2-1-5-19-8-13/h1-6,8-10H |
InChI Key |
PCJOHHJETBMZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
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